cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt
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Overview
Description
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with phenyl and methyl groups, as well as a carboxylic acid functional group in its monosodium salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of phenyl and methyl groups through substitution reactions. The carboxylic acid group is then introduced, and the final step involves the formation of the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include phenylamine, methyl iodide, and sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide
- cis-3-Methyl-4-octanolide
- cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid
Uniqueness
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of phenyl, methyl, and carboxylic acid groups within a piperidine ring framework makes it a valuable compound for various research applications.
Properties
IUPAC Name |
sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.Na/c1-16-14-22(15-17-8-4-2-5-9-17)13-12-20(16,19(23)24)21-18-10-6-3-7-11-18;/h2-11,16,21H,12-15H2,1H3,(H,23,24);/q;+1/p-1/t16-,20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDNNIUIEPKSIK-XXRBRTKDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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